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molecular formula C8H14O2 B1429241 4-Methoxy-4-methylcyclohexanone CAS No. 23438-15-5

4-Methoxy-4-methylcyclohexanone

Cat. No. B1429241
M. Wt: 142.2 g/mol
InChI Key: ZVHTXAFKEOHDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

Dimethylformamide (1.298 mL) in dichloromethane (2.0 mL) at −10° C. was treated dropwise with POCl3 (1.426 mL) to give a colorless solution. The mixture was stirred 5 minutes and then warmed to room temperature and stirred 30 minutes. The solution was cooled to −10° C., treated dropwise with a solution of 4-methoxy-4-methylcyclohexanone (1.74 g) in dichloromethane (2.5 mL), and stirred for 4 hours at ambient temperature. The reaction mixture was poured over a mixture of ice and 25% aqueous sodium acetate solution. After the ice melted, the reaction mixture was poured into a separatory funnel and extracted with diethyl ether (4×125 mL). The diethyl ether extracts were washed with NaHCO3 solution and brine, dried (MgSO4), filtered and concentrated. The concentrate was chromatographed on silica gel with 0 to 5% ethyl acetate in hexanes as the eluent.
Quantity
1.298 mL
Type
reactant
Reaction Step One
Name
Quantity
1.426 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)[Cl:8].[CH3:11][O:12][C:13]1([CH3:20])[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.C([O-])(=O)C.[Na+]>ClCCl>[Cl:8][C:16]1[CH2:17][CH2:18][C:13]([O:12][CH3:11])([CH3:20])[CH2:14][C:15]=1[CH:3]=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.298 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.426 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
COC1(CCC(CC1)=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
STIRRING
Type
STIRRING
Details
stirred 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −10° C.
STIRRING
Type
STIRRING
Details
stirred for 4 hours at ambient temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×125 mL)
WASH
Type
WASH
Details
The diethyl ether extracts were washed with NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was chromatographed on silica gel with 0 to 5% ethyl acetate in hexanes as the eluent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=C(CC(CC1)(C)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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